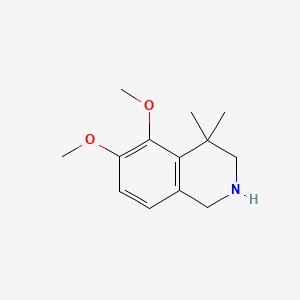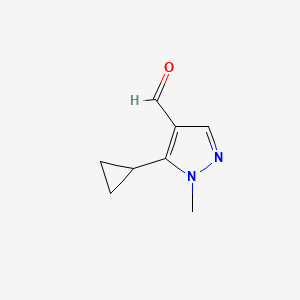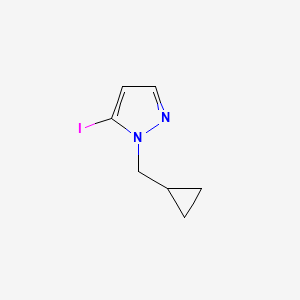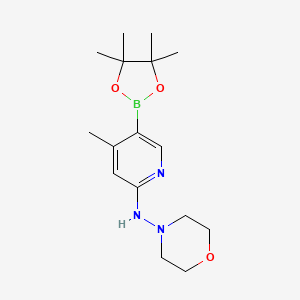
3-Bromo-6-chloro-2-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloro-2-iodopyridine: is a halogenated pyridine derivative, characterized by the presence of bromine, chlorine, and iodine atoms on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 2-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 3-bromo-2-chloropyridine. Subsequent iodination using iodine or iodinating agents like iodine monochloride (ICl) results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-6-chloro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. .
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring itself.
Cross-Coupling Reactions: The presence of multiple halogen atoms makes it suitable for cross-coupling reactions, such as Heck, Sonogashira, and Stille couplings, to form carbon-carbon bonds
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Heck Coupling: Palladium catalysts, alkenes, and bases like triethylamine in solvents like dimethylformamide (DMF).
Sonogashira Coupling: Palladium catalysts, copper co-catalysts, and alkynes in solvents like tetrahydrofuran (THF).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 3-phenyl-6-chloro-2-iodopyridine .
Applications De Recherche Scientifique
Chemistry: 3-Bromo-6-chloro-2-iodopyridine is used as a building block in the synthesis of more complex organic molecules. Its halogen atoms provide multiple sites for functionalization, making it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It can be used to create derivatives with enhanced pharmacological properties, such as improved potency and selectivity .
Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts. Its unique reactivity allows for the creation of materials with specific properties, such as increased stability and conductivity .
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloro-2-iodopyridine depends on its specific application. In chemical reactions, the halogen atoms act as leaving groups or participate in the formation of new bonds. In biological systems, derivatives of this compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparaison Avec Des Composés Similaires
2-Bromo-5-iodopyridine: Similar in structure but with different halogen positions, leading to distinct reactivity and applications.
3-Bromo-6-chloropyridine-2-carbonitrile: Contains a nitrile group, which adds another functional site for chemical reactions.
2-Chloro-6-methoxypyridine:
Uniqueness: 3-Bromo-6-chloro-2-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This provides multiple reactive sites, allowing for diverse chemical transformations and the synthesis of a wide range of derivatives. Its versatility makes it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
3-bromo-6-chloro-2-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-2-4(7)9-5(3)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKGIZKPKHAJOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704822 |
Source


|
| Record name | 3-Bromo-6-chloro-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211529-01-9 |
Source


|
| Record name | 3-Bromo-6-chloro-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5H-Naphtho[1,8-bc]thiophene](/img/structure/B577419.png)













